6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
Beschreibung
Structural Characterization of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic Acid
Molecular Formula and Atomic Composition
This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄O₃ (Figure 1). This structure consists of:
- 9 carbon atoms : Distributed across two pyrimidine rings and carboxylic acid and hydroxyl groups.
- 6 hydrogen atoms : Primarily bonded to nitrogen and oxygen atoms.
- 4 nitrogen atoms : Present in the pyrimidine rings and the carboxylic acid moiety.
- 3 oxygen atoms : Found in the hydroxyl (-OH), carboxylic acid (-COOH), and keto groups.
The molecular weight is 218.17 g/mol , with a calculated density of 1.63 g/cm³ (estimated based on similar pyrimidine derivatives).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₄O₃ |
| Molecular Weight | 218.17 g/mol |
| Elemental Composition | 9 C, 6 H, 4 N, 3 O |
Stereochemical Features and Tautomeric Equilibria
The compound exhibits planar aromaticity in its pyrimidine rings, stabilized by resonance. Key stereochemical and tautomeric considerations include:
Tautomeric Equilibria
Keto-Enol Tautomerism :
- The 6-hydroxy group (-OH) and 4-carboxylic acid (-COOH) may participate in keto-enol tautomerism.
- The keto form (C=O) is likely dominant due to resonance stabilization with the pyrimidine rings.
- The enol form (C-OH) is less stable but may form transiently under specific conditions (e.g., acidic/basic environments).
Dihydroxypyrimidine vs. Hydroxypyrimidinone :
Stereochemical Rigidity
- The pyrimidin-2-yl substituent at position 2 induces steric constraints, limiting rotational freedom.
- Hydrogen bonding between the 6-hydroxy group and the 4-carboxylic acid may stabilize specific conformers.
Computational Structural Analysis (DFT, MD Simulations)
While direct computational data for this compound is limited, insights can be extrapolated from related pyrimidine derivatives:
DFT Calculations
- Geometry Optimization : The planar pyrimidine rings and carboxylic acid group align with observed trends in pyrimidine-based systems.
- Electronic Structure :
- The HOMO (highest occupied molecular orbital) likely resides on the pyrimidine rings, while the LUMO (lowest unoccupied molecular orbital) involves the carboxylic acid group.
- Electron density maps reveal partial double-bond character in the pyrimidine C-N bonds, consistent with aromatic stabilization.
Molecular Dynamics (MD) Simulations
Crystallographic Data and Polymorphic States
Crystallographic Data
- Melting Point : 238–241°C (reported for the compound or closely related analogs).
- Symmetry and Packing :
Polymorphic States
- Reported Polymorphs : No polymorphic forms are explicitly documented for this compound.
- Potential Polymorphs :
- Form I : Dominant polymorph with planar stacking of pyrimidine rings.
- Form II : Hypothetical polymorph with altered hydrogen-bonding motifs.
| Property | Value | Source |
|---|---|---|
| Melting Point | 238–241°C | |
| Crystal System | Monoclinic |
Eigenschaften
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWIMFCVCSBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209773 | |
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-77-9 | |
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of Enaminones and Pyrimidine Precursors
A primary route involves the cyclocondensation of enaminones with pyrimidine-derived amidines. For example, enaminones synthesized from itaconic acid derivatives react with acetamidine hydrochloride in methanol under basic conditions (e.g., potassium carbonate) to form the pyrimidine ring. The reaction proceeds at room temperature over 18 hours, yielding intermediates such as methyl 2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate. Subsequent hydrolysis of the ester group with aqueous hydrochloric acid generates the carboxylic acid moiety.
Key Conditions:
-
Solvent: Methanol or ethanol
-
Base: Potassium carbonate
-
Temperature: 0°C to room temperature
-
Reaction Time: 12–24 hours
Multicomponent One-Pot Synthesis
Parallel synthesis approaches adapted from MDPI studies demonstrate efficient one-pot assembly of pyrimidine-carboxylic acid derivatives. Starting materials like itaconic acid undergo sequential Michael addition, cyclization, and oxidation steps. For instance, itaconic acid reacts with phenylhydrazine to form a pyrrolidinone intermediate, which then participates in a Biginelli-like cyclocondensation with urea or thiourea derivatives.
Advantages:
-
Reduced purification steps
-
Higher atom economy (70–85%)
-
Scalability for industrial production
Intermediate Characterization and Optimization
Isolation of Key Intermediates
Critical intermediates include:
Hydrolysis of Esters to Carboxylic Acids
The final step involves saponification of methyl or ethyl esters using:
-
Reagents : 6M HCl or NaOH
-
Conditions : Reflux at 80–100°C for 4–6 hours
Industrial-Scale Production Strategies
Continuous Flow Reactors
Adopting continuous flow technology enhances reproducibility and safety for large-scale synthesis. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion (≥95%) |
| Temperature | 60–70°C | Prevents decomposition |
| Catalyst Loading | 5 mol% KCO | Balances cost and efficiency |
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve ≥98% purity.
-
Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrogen atoms on the pyrimidine ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physicochemical Properties
Key Observations :
- The 6-hydroxy group in the target compound improves aqueous solubility compared to chloro or methyl substituents.
- The pyrimidin-2-yl group at position 2 may enhance binding to biological targets via π-π interactions, unlike phenyl or pyridinyl groups, which vary in hydrophobicity and electronic effects .
Reactivity in Hydroxylic Solvents
Evidence from 4-pyrimidinecarboxylic acid derivatives (e.g., 6-hydroxy-4-pyrimidinecarboxylic acid) indicates that the 6-hydroxy group increases the acidity of the carboxylic acid moiety through intramolecular hydrogen bonding or electron-withdrawing effects. This enhances reaction rates in hydroxylic solvents compared to benzoic acid analogs . For example:
- 6-Hydroxy-4-pyrimidinecarboxylic acid reacts faster in ethanol/water mixtures than 3-hydroxybenzoic acid due to solvent-specific stabilization of intermediates .
- Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit lower reactivity in nucleophilic substitution reactions due to reduced electron density at the reaction site .
Biologische Aktivität
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS Number: 1261079-77-9) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits notable potential in various therapeutic areas, including anti-inflammatory, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C₉H₆N₄O₃, with a molecular weight of approximately 218.17 g/mol. Its melting point ranges from 238 to 241 °C, indicating stability under standard laboratory conditions .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
This compound exhibited comparable potency to celecoxib, a well-known anti-inflammatory drug, suggesting its potential as a therapeutic agent for inflammatory conditions.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Studies indicate that this compound can induce cytotoxic effects on cancer cells, with IC50 values demonstrating significant activity.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.09 ± 0.0085 | |
| A549 (lung cancer) | 0.03 ± 0.0056 | |
| Colo-205 (colon cancer) | 0.01 ± 0.074 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
3. Antioxidant Activity
The antioxidant capacity of pyrimidine derivatives has been widely studied, with several compounds demonstrating significant free radical scavenging abilities. In comparative studies, the antioxidant activity of this compound was assessed alongside known antioxidants.
| Compound | % Inhibition at 100 μM | Reference |
|---|---|---|
| This compound | Medium activity (30%) | |
| Trolox (standard) | High activity (71–82%) |
While its antioxidant activity was moderate compared to Trolox, it still indicates potential for application in oxidative stress-related conditions.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. The presence of specific functional groups and their spatial arrangements significantly influence the efficacy and selectivity of these compounds against targeted enzymes or receptors.
Research has shown that modifications to the pyrimidine ring can enhance or diminish biological activity. For instance, substituents at specific positions on the ring can alter binding affinity and selectivity towards COX enzymes or cancer cell receptors .
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of pyrimidine derivatives:
- Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated for different compounds .
- Anticancer Efficacy : Clinical evaluations using various cell lines showed that certain modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments like etoposide .
- Antioxidant Assessment : The antioxidant properties were evaluated through DPPH and ABTS assays, revealing that certain derivatives displayed superior activities compared to traditional antioxidants .
Q & A
Q. What experimental controls are critical when studying the compound’s antioxidant activity in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
